4-[(4-Methylphenyl)ethynyl]aniline
Description
4-[(4-Methylphenyl)ethynyl]aniline is a substituted aniline derivative featuring a para-methylphenyl group connected via an ethynyl (C≡C) linkage to the aromatic amine. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, optoelectronic materials, and coordination polymers. The ethynyl group enhances conjugation, influencing optical properties and reactivity, while the methyl substituent modulates solubility and steric interactions .
Properties
IUPAC Name |
4-[2-(4-methylphenyl)ethynyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-5,8-11H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWNGXXYWUASRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629241 | |
| Record name | 4-[(4-Methylphenyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15795-03-6 | |
| Record name | 4-[(4-Methylphenyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-[(4-Methylphenyl)ethynyl]aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the aryl halide and the aryl boronic acid . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)ethynyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-[(4-Methylphenyl)ethynyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of enzyme inhibitors and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)ethynyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, influencing cellular responses .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is part of a broader class of ethynyl-substituted anilines. Key structural analogs and their distinguishing features are summarized below:
Key Insights :
- Electron-donating groups (e.g., -CH₃, -OCH₃) enhance conjugation and fluorescence but reduce solubility in polar solvents.
- Electron-withdrawing groups (e.g., -Cl, -CF₃SO₂) increase oxidative stability and reactivity in cross-coupling reactions .
- Heterocyclic substituents (e.g., quinoxaline) expand applications in medicinal chemistry due to enhanced binding interactions .
Key Insights :
- Microwave-assisted synthesis improves yields for methoxy-substituted derivatives .
- Desilylation steps (e.g., using K₂CO₃) are critical for generating terminal alkynes .
Key Insights :
- Methyl and methoxy derivatives excel in antimicrobial and optoelectronic applications due to balanced hydrophobicity and conjugation.
- Trifluoromethylsulfonyl groups enable unique solid-state optical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
